For instance, one study describes the synthesis of a series of benzocycloalkene derivatives as melatonin receptor agonists []. This synthesis utilizes asymmetric hydrogenation with a chiral catalyst to achieve stereoselectivity in the formation of a chiral center within the indan ring system, a structural feature also present in 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine.
Another study reports the synthesis of (2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol derivatives, which are evaluated for their alpha-mannosidase inhibitory activities []. These syntheses involve the introduction of various substituents onto the pyrrolidine ring, a process that could potentially be adapted for modifying the piperazine moiety in 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine.
One study investigated the modulation of 5-HT2A receptor-mediated head-twitch behavior in rats by 5-HT2C receptor agonists []. This study utilized (S)-3-[(2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy]-pyrollidine HCl (ORG-37684), a compound closely related to 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine, to probe the interplay between 5-HT2C and 5-HT2A receptor activation.
Another study explored the potential of selective 5-HT3 receptor agonists, including (S)(+)-3-(2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy pyrrolidine, for treating hot flushes in postmenopausal women []. This highlights the therapeutic potential of compounds incorporating the 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine scaffold in addressing specific medical conditions.
One study evaluated the alpha-mannosidase inhibitory activity of a series of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives []. Among these, (2R,3R,4S)-2-{[(1R)-2,3-dihydro-1H-inden-1-ylamino]methyl)pyrrolidine-3,4-diol exhibited significant inhibitory activity against alpha-mannosidases from jack bean and almonds.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4